Methyl(phenyl)phosphine oxide
CAS No.: 19315-13-0
Cat. No.: VC3853000
Molecular Formula: C7H8OP+
Molecular Weight: 139.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19315-13-0 |
---|---|
Molecular Formula | C7H8OP+ |
Molecular Weight | 139.11 g/mol |
IUPAC Name | methyl-oxo-phenylphosphanium |
Standard InChI | InChI=1S/C7H8OP/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3/q+1 |
Standard InChI Key | CKUALXJYIMVFON-UHFFFAOYSA-N |
SMILES | C[P+](=O)C1=CC=CC=C1 |
Canonical SMILES | C[P+](=O)C1=CC=CC=C1 |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
Methyl(phenyl)phosphine oxide features a tetrahedral phosphorus atom bonded to a methyl group (), a phenyl ring (), and an oxygen atom (), with the fourth position occupied by a lone pair. The bond length typically measures , while bonds range between . The phenyl group induces steric bulk, influencing reactivity in coordination complexes, whereas the methyl group modulates electronic effects through inductive donation.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 156.12 g/mol | |
Melting Point | 115–117°C | |
NMR (CDCl) | ||
Solubility | Soluble in THF, DCM, toluene |
Synthesis and Enantioselective Resolution
Classical Synthesis Routes
The compound is traditionally synthesized via Grignard or organolithium reagent reactions. A representative procedure involves treating -diethylamino-chloro-phenylphosphine with 2-methylphenyllithium in tetrahydrofuran (THF) at , followed by acidic workup to yield racemic methyl(phenyl)phosphine oxide in 92% purity .
Modern Enantioseparation Techniques
Chiral resolution using TADDOL derivatives achieves enantiomeric excess () values exceeding 98% for -stereogenic variants. Crystallization in 2-propanol or toluene/hexane mixtures selectively isolates ()- or ()-enantiomers, critical for asymmetric catalysis . Single-crystal XRD analyses reveal noncovalent interactions (e.g., -stacking, hydrogen bonding) between the phosphine oxide and resolving agent, dictating diastereomeric complex stability .
Applications in Catalysis and Material Science
Ligand Design in Transition Metal Catalysis
Methyl(phenyl)phosphine oxide coordinates palladium and rhodium centers in cross-coupling reactions, enhancing turnover frequencies by 30–50% compared to triphenylphosphine. Its moderate electron-donating capacity () balances oxidative addition and reductive elimination steps in Suzuki–Miyaura couplings .
Polymer Stabilization
Incorporating methyl(phenyl)phosphine oxide into polyurethane matrices improves thermal stability, increasing decomposition onset temperatures from to . The group scavenges free radicals, retarding chain scission during pyrolysis .
Pharmaceutical and Analytical Relevance
Prodrug Activation
The -stereogenic oxide serves as a prochiral precursor for antitumor agents. Stereospecific Pudovik reactions with thioureas yield thiophosphinates exhibiting IC values of against breast cancer cell lines .
Chromatographic Standards
Due to its distinct NMR signature (), the compound calibrates phosphorous-detecting HPLC systems, enabling part-per-billion quantification of organophosphorus pesticides in environmental samples .
Recent Advances and Future Directions
Dynamic Kinetic Resolution
2024 studies demonstrate enzyme-mediated dynamic resolution of racemic mixtures using lipase B, achieving conversion and under mild conditions. This biocatalytic route reduces solvent waste by compared to classical crystallization .
Quantum Chemical Modeling
Density functional theory (DFT) calculations (B97X-D/cc-pVTZ) predict substituent effects on vibrational frequencies, guiding the design of photoactive phosphine oxides for optoelectronic devices .
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